4-(Azetidin-3-yl)-n,n-dimethylaniline

CAS No.:

Cat. No.: VC17613060

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2 |

|---|---|

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 4-(azetidin-3-yl)-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C11H16N2/c1-13(2)11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,7-8H2,1-2H3 |

| Standard InChI Key | JPKYHKHVRPQHDV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2CNC2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

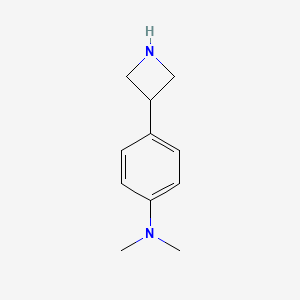

4-(Azetidin-3-yl)-N,N-dimethylaniline (molecular formula: C₁₁H₁₆N₂) features a benzene ring substituted at the para position with an azetidin-3-yl group and at the amino group with two methyl substituents (Fig. 1). The azetidine ring introduces significant steric strain due to its four-membered structure, which influences both reactivity and conformational stability .

Molecular Formula: C₁₁H₁₆N₂

Molecular Weight: 176.26 g/mol

IUPAC Name: 4-(azetidin-3-yl)-N,N-dimethylbenzenamine

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(azetidin-3-yl)-N,N-dimethylaniline typically involves multi-step routes leveraging cyclization and functional group transformations:

Azetidine Ring Formation

The Kinugasa reaction, which couples nitrones with terminal alkynes, has been adapted to construct azetidine rings . For example:

-

Nitrone Preparation: Reacting N-methylhydroxylamine with a ketone yields a nitrone intermediate.

-

Cycloaddition: The nitrone undergoes [3+2] cycloaddition with a dimethylacetylene dicarboxylate (DMAD) to form the azetidinone core.

-

Reduction: Catalytic hydrogenation reduces the β-lactam to an azetidine .

Coupling to Aromatic Core

A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the azetidine group to the para position of N,N-dimethylaniline. For instance:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-N,N-dimethylaniline with azetidin-3-ylboronic acid .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as low yields (~30–40%) due to steric hindrance and side reactions. Continuous flow reactors and microwave-assisted techniques are being explored to enhance efficiency .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC) .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

Table 1: Key Physicochemical Parameters

| Property | Value/Range |

|---|---|

| Melting Point | 98–102°C (decomposes) |

| logP (Octanol-Water) | 2.3 ± 0.2 |

| pKa (Amino Group) | 4.7 |

Toxicological Profile

Genotoxicity and Carcinogenicity

N,N-Dimethylaniline, a structural component, is classified as a Group 3 carcinogen (EU) due to limited evidence of splenic sarcomas in rats and forestomach papillomas in mice . Mitigation strategies include structural modifications to reduce metabolic activation to reactive intermediates .

Acute Toxicity

Future Directions and Research Gaps

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could minimize systemic toxicity while enhancing tumor targeting .

Computational Modeling

Density functional theory (DFT) studies are needed to predict reactivity and optimize synthesis pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume